

In-Depth Technical Guide to the Spectroscopic Data of Margolonone

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Compound of Interest

Compound Name: Margolonone

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This technical guide provides a comprehensive overview of the spectroscopic data for **Margolonone**, a structurally novel diterpenoid isolated from the stem bark of *Azadirachta indica* (neem). The information presented herein is essential for the identification, characterization, and further development of this bioactive natural product. All data is sourced from the seminal work of Ara, I., Siddiqui, B. S., Faizi, S., & Siddiqui, S. published in the Journal of the Chemical Society, Perkin Transactions 1 in 1989.[\[1\]](#)

Chemical Structure and Properties

- Systematic Name: 12-methyl-3,7-dioxopodocarpa-8,11,13-triene-13-carboxylic acid[\[1\]](#)
- Molecular Formula: $C_{19}H_{22}O_4$
- Molecular Weight: 314.38 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Margolonone**, crucial for its structural elucidation and characterization.

Mass Spectrometry (MS)

Ion	m/z
[M] ⁺	314

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400 - 2800	O-H stretch (carboxylic acid)
1725	C=O stretch (carboxylic acid)
1680	C=O stretch (α,β -unsaturated ketone)
1600	C=C stretch (aromatic)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
0.95	s	-	H-18
1.20	s	-	H-19
1.28	s	-	H-20
2.55	s	-	H-12 (methyl)
2.80	m	-	H-1
2.95	m	-	H-6
7.30	s	-	H-11
8.50	s	-	H-14
11.50	br s	-	COOH

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

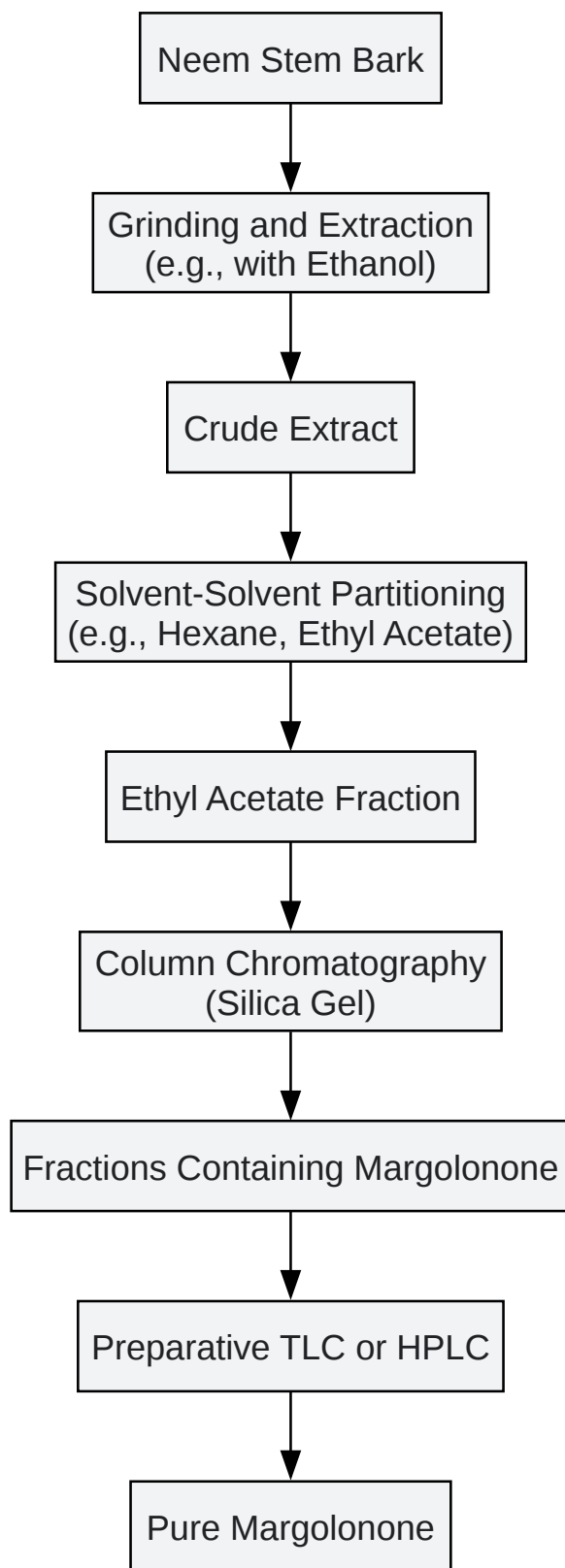
Chemical Shift (δ , ppm)	Carbon Type	Assignment
18.5	CH ₃	C-19
21.7	CH ₃	C-20
22.8	CH ₃	C-12 (methyl)
33.5	CH ₂	C-1
36.5	C	C-10
37.0	CH ₂	C-6
38.0	C	C-4
40.8	CH ₂	C-2
50.0	CH	C-5
125.0	C	C-8
128.0	C	C-13
130.0	CH	C-11
140.0	CH	C-14
155.0	C	C-9
178.0	C	C-15 (COOH)
198.0	C	C-7
205.0	C	C-3

Experimental Protocols

The following methodologies are based on standard practices for the isolation and spectroscopic analysis of natural products and are reflective of the procedures likely employed in the original characterization of **Margolonone**.

Isolation of Margolonone

A general workflow for the isolation of **Margolonone** from *Azadirachta indica* is depicted below. This process typically involves extraction, fractionation, and purification.



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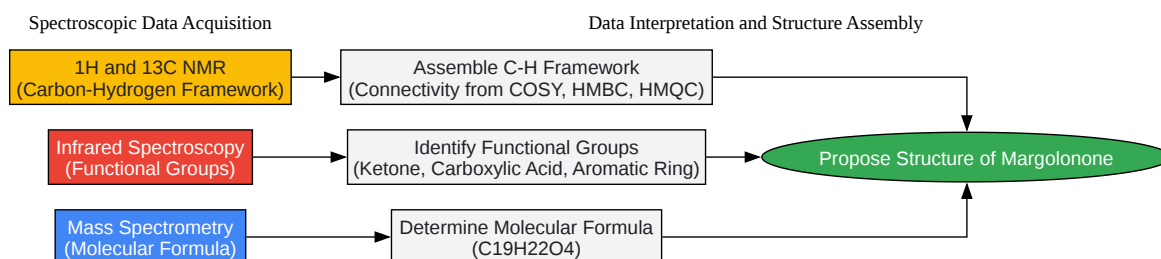
Caption: Isolation workflow for **Margolonone**.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a spectrometer, likely operating at a frequency of 300 MHz for protons. Samples were dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard.
- Infrared (IR) Spectroscopy: The IR spectrum was obtained using a spectrophotometer. The sample was likely prepared as a KBr pellet or as a thin film.
- Mass Spectrometry (MS): Mass spectral data was acquired using a mass spectrometer, with the ionization method likely being electron impact (EI) to determine the molecular weight and fragmentation pattern.

Structural Elucidation Pathway

The elucidation of **Margolonone**'s structure is a logical process that integrates the information obtained from various spectroscopic techniques.



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Caption: Logic flow for structure elucidation.

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References

- 1. Structurally novel diterpenoid constituents from the stem bark of *Azadirachta indica*(meliaceae) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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